molecular formula C14H20N2O2 B3257208 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide CAS No. 28530-95-2

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide

Cat. No.: B3257208
CAS No.: 28530-95-2
M. Wt: 248.32 g/mol
InChI Key: FYRBFNNGUJDPPI-UHFFFAOYSA-N
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Description

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide (CAS 28530-95-2) is a synthetic piperidine derivative with a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound, characterized by a hydroxypiperidine core substituted with a benzyl group and an acetamide side chain, is a key chemical scaffold in neuroscience and neuropharmacology research. Its structural features are shared with compounds investigated for their activity on muscarinic receptor systems, particularly as M4 receptor antagonists, highlighting its value for studying and treating neurological and psychiatric disorders such as Parkinson's disease and schizophrenia . The presence of the benzyl and acetamide groups on the piperidine ring is a critical structural motif that influences binding to neurological targets. Researchers utilize this compound as a valuable building block in medicinal chemistry to develop and study novel therapeutic agents that modulate cholinergic and other neurotransmitter systems in the central nervous system . The product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human, veterinary, therapeutic, or diagnostic use. All handling and experiments must be conducted by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzyl-4-hydroxypiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13(17)10-14(18)6-8-16(9-7-14)11-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBFNNGUJDPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(=O)N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of 2 1 Benzyl 4 Hydroxypiperidin 4 Yl Acetamide

Established Synthetic Routes to the 1-Benzyl-4-hydroxypiperidine (B29503) Core

One prevalent method involves the direct N-benzylation of 4-piperidone (B1582916). Typically, this is achieved by reacting 4-piperidone monohydrate hydrochloride with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the alkylation to completion. Following the formation of 1-benzyl-4-piperidone, the ketone functionality is reduced to the corresponding tertiary alcohol. This reduction can be effectively carried out using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Another well-established route to 1-benzyl-4-piperidone utilizes a Dieckmann condensation approach. This method starts with the Michael addition of benzylamine (B48309) to two equivalents of methyl acrylate, forming a diester intermediate. This intermediate then undergoes an intramolecular Dieckmann condensation, typically promoted by a strong base such as sodium methoxide, to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired 1-benzyl-4-piperidone.

The following table summarizes key reaction steps in the synthesis of the 1-benzyl-4-hydroxypiperidine core.

Starting MaterialReagents and ConditionsProduct
4-Piperidone monohydrate hydrochloride1. Benzyl bromide, K₂CO₃, DMF1-Benzyl-4-piperidone
1-Benzyl-4-piperidone2. NaBH₄, Methanol (B129727)1-Benzyl-4-hydroxypiperidine
Benzylamine and Methyl Acrylate1. Michael Addition 2. Dieckmann Condensation (e.g., NaOMe) 3. Hydrolysis and Decarboxylation1-Benzyl-4-piperidone

Strategies for Acetamide (B32628) Side Chain Introduction and Elaboration

With the 1-benzyl-4-hydroxypiperidine core in hand, the next crucial step is the introduction of the acetamide side chain at the C4 position. A key challenge is the formation of a new carbon-carbon bond at a quaternary center.

A common strategy to achieve this transformation is through a cyanohydrin-related pathway. The precursor, 1-benzyl-4-piperidone, can be treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid, or an alkali metal cyanide like potassium cyanide (KCN), to form the corresponding cyanohydrin, 1-benzyl-4-hydroxy-4-piperidinecarbonitrile. This intermediate is pivotal as the nitrile group can be further elaborated into the desired acetamide functionality.

The conversion of the nitrile to the acetamide can be achieved through controlled hydrolysis. The Ritter reaction offers a direct method for this transformation. In the presence of a strong acid, such as sulfuric acid, the tertiary alcohol of the cyanohydrin can generate a carbocation, which is then trapped by the nitrile intramolecularly, and subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the acetamide. Alternatively, partial hydrolysis of the nitrile group to the primary amide can be accomplished using various reagents, such as hydrogen peroxide in the presence of a base.

Another approach involves the use of a protected form of 2-(piperidin-4-yl)acetic acid. For instance, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid can be coupled with ammonia (B1221849) or a protected amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). This would be followed by the deprotection of the Boc group and subsequent N-benzylation to yield the final product, although this route is more circuitous.

Stereoselective Synthesis of Enantiomeric Forms of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide

The C4 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of each enantiomer a significant goal.

Several strategies can be employed to achieve this. One approach is the chiral resolution of a racemic mixture of the final compound or a key intermediate. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.

A more elegant and efficient approach is asymmetric synthesis, where the desired enantiomer is synthesized directly. This can be achieved through various methods:

Catalytic Asymmetric Reactions: The use of chiral catalysts in key bond-forming steps can induce enantioselectivity. For instance, an asymmetric version of the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, can produce enantioenriched piperidine (B6355638) cores. Similarly, the asymmetric hydrogenation of a suitable pyridine (B92270) precursor using a chiral transition metal catalyst (e.g., iridium or rhodium-based) can provide a chiral piperidine.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Kinetic Resolution: In a kinetic resolution, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantioenriched starting material from the product. For example, kinetic resolution of racemic 2-arylpiperidines has been achieved using a chiral base system.

Generation of Structural Analogs and Isosteric Variants for Research Purposes

To explore the structure-activity relationships (SAR) of this compound and to optimize its properties for research applications, the synthesis of structural analogs and isosteric variants is crucial.

Structural Analogs can be generated by modifying various parts of the molecule:

Modification of the N-benzyl group: The benzyl group can be replaced with other substituted aryl, heteroaryl, or alkyl groups. This can be achieved by using different alkylating agents in the synthesis of the piperidine core.

Modification of the piperidine ring: Substituents can be introduced at other positions on the piperidine ring. For example, alkyl groups can be introduced at the C2 or C3 positions through multi-step synthetic sequences.

Modification of the hydroxyl group: The tertiary hydroxyl group can be converted into other functional groups, such as ethers or esters, to probe the importance of this hydrogen bond donor.

Isosteric Variants involve the replacement of a functional group with another group that has similar steric and electronic properties. This is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore the binding interactions of a molecule.

Acetamide Bioisosteres: The acetamide group is susceptible to in vivo hydrolysis. Replacing it with more stable bioisosteres can be advantageous. Common bioisosteres for the amide bond include:

Heterocyclic rings: 1,2,3-Triazoles, 1,2,4-oxadiazoles, and imidazoles can mimic the hydrogen bonding and dipole moment of the amide bond while offering improved metabolic stability.

Trifluoroethylamine: This group can act as a bioisostere for the amide carbonyl, offering increased lipophilicity and stability.

The following table presents some potential structural analogs and isosteric variants.

ModificationExample StructureRationale for Synthesis
N-substituent modification2-(1-(4-Chlorobenzyl)-4-hydroxypiperidin-4-yl)acetamideTo investigate the effect of electronic properties of the N-substituent.
Piperidine ring substitution2-(1-Benzyl-4-hydroxy-2-methylpiperidin-4-yl)acetamideTo explore the impact of steric hindrance near the core structure.
Hydroxyl group modification2-(1-Benzyl-4-methoxypiperidin-4-yl)acetamideTo assess the importance of the hydroxyl as a hydrogen bond donor.
Acetamide isostere1-Benzyl-4-(1H-1,2,3-triazol-4-yl)piperidin-4-olTo improve metabolic stability and alter hydrogen bonding properties.

Exploration of Novel Reaction Pathways and Green Chemistry Principles in Compound Synthesis

The synthesis of complex molecules like this compound can benefit from the application of modern synthetic methodologies that align with the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Novel Reaction Pathways:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. For instance, lipases have been immobilized and used for the multicomponent synthesis of piperidine derivatives. Specific hydroxylases could potentially be engineered to introduce the hydroxyl group stereoselectively onto the piperidine core.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. The synthesis of piperidine derivatives has been successfully demonstrated using flow electrochemistry.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. It has been applied to the generation of radicals for the functionalization of heterocyclic compounds.

Green Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a key aspect of green chemistry. For example, the use of water or other benign solvents in the synthesis of piperidines is being explored.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. The development of reusable catalysts is an active area of research.

By integrating these novel pathways and green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, sustainable, and cost-effective.

Structure Activity Relationship Sar Studies of 2 1 Benzyl 4 Hydroxypiperidin 4 Yl Acetamide and Its Analogs

Fundamental Principles of SAR Applied to Piperidine-Containing Systems

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds due to its unique structural and physicochemical properties. researchgate.net As a saturated heterocycle, it can adopt various low-energy conformations, with the chair conformation being the most stable. This conformational flexibility allows piperidine-containing ligands to adapt their shape to fit optimally into the binding pockets of receptors and enzymes.

The nitrogen atom within the piperidine ring is typically basic and exists in a protonated state at physiological pH. This positive charge is often crucial for forming ionic interactions with negatively charged residues, such as aspartic or glutamic acid, in the binding sites of biological targets. mdpi.com The position and orientation of substituents on the piperidine ring can significantly influence the molecule's binding affinity and selectivity. For instance, the substitution pattern on the piperidine ring can dictate the orientation of other functional groups, ensuring they are correctly positioned for optimal interaction with the target. Furthermore, the piperidine scaffold can serve as a central hub to which various pharmacophoric elements are attached, allowing for the exploration of chemical space in multiple directions.

Impact of Substitutions on the Benzyl (B1604629) Moiety on Molecular Interactions

The N-benzyl group is a common feature in many biologically active piperidine derivatives and plays a significant role in their interaction with various receptors and transporters. nih.govnih.gov Alterations to the benzyl moiety, such as the introduction of substituents on the aromatic ring, can profoundly impact binding affinity and selectivity.

Studies on N-benzylpiperidine analogs have demonstrated that the electronic and steric properties of substituents on the phenyl ring are critical. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitutions on the benzyl group's aromatic ring were found to maintain or slightly decrease affinity for sigma-1 receptors while increasing affinity for sigma-2 receptors. nih.gov This suggests that the electronic nature and position of the substituent can modulate the selectivity profile of the compound.

The position of the substituent on the benzyl ring is also a key determinant of activity. Research on N-benzyl piperidine analogs targeting the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) revealed that ortho- and meta-substitutions led to compounds with varying affinities and selectivities. uky.edu For instance, an ortho-trifluoromethyl substitution resulted in a compound that acted as an allosteric modulator of SERT. uky.edu

These findings underscore the importance of the benzyl group in establishing specific interactions, likely through hydrophobic and van der Waals forces, with the target protein. The electronic landscape of the aromatic ring, modulated by substituents, can fine-tune these interactions.

Table 1: Impact of Benzyl Substitutions on Receptor Affinity in Analogous N-Benzylpiperidine Series Note: The data presented below is a representative compilation from studies on analogous N-benzylpiperidine compounds and serves to illustrate the principles of SAR. The specific activities for derivatives of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide may vary.

Compound IDBenzyl SubstitutionTargetAffinity (Ki, nM)Selectivity
Analog A-1UnsubstitutedSigma-13.90High
Analog A-22-FluoroSigma-13.56Very High
Analog A-33-ChloroSigma-1Higher than 2- or 4-High
Analog B-1UnsubstitutedDATHighModerate
Analog B-22-TrifluoromethylSERTAllosteric ModulatorHigh

Influence of Modifications to the Piperidine Ring System on Ligand-Target Recognition

The piperidine ring is a central component that not only provides a rigid scaffold but also actively participates in ligand-target interactions. Modifications to this ring system can have a substantial impact on the compound's biological profile.

One key aspect is the basicity of the piperidine nitrogen. The pKa of this nitrogen can be modulated by nearby functional groups, which in turn affects the strength of the ionic bond it can form with the target. Replacing the piperidine ring with a less basic or differently charged heterocycle, such as piperazine (B1678402), can significantly alter the affinity and selectivity profile. For instance, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, the replacement of a piperazine ring with a piperidine ring did not significantly affect affinity at the H3 receptor but was identified as a critical structural element for activity at the sigma-1 receptor. nih.gov

Furthermore, the rigidity of the piperidine ring can be altered by introducing unsaturation or by incorporating it into a bicyclic system. Such modifications can lock the molecule into a specific conformation, which may be more or less favorable for binding to a particular target.

Role of the Hydroxyl Group and Acetamide (B32628) Linker in Determining Receptor/Enzyme Affinity

The hydroxyl group and the acetamide linker at the 4-position of the piperidine ring are pivotal functional groups that can engage in specific interactions with the biological target.

The hydroxyl group is a potent hydrogen bond donor and acceptor. This capability allows it to form strong, directional hydrogen bonds with polar residues such as serine, threonine, or tyrosine in the binding pocket of a receptor or the active site of an enzyme. mdpi.com The presence and precise location of this hydroxyl group can be a determining factor for high-affinity binding. For example, in the context of adrenergic receptor ligands, the chiral hydroxyl group is known to be crucial for interaction with the binding pocket. mdpi.com

The acetamide linker introduces several important features. The amide bond itself is a rigid, planar unit that can participate in hydrogen bonding both as a donor (the N-H group) and an acceptor (the carbonyl oxygen). This dual nature allows for the formation of multiple hydrogen bonds with the target, contributing significantly to the binding energy. The length and flexibility of the linker between the piperidine ring and the terminal functional group are also critical. Variations in the linker can alter the distance and relative orientation of the interacting moieties, thereby influencing the binding affinity.

Table 2: Potential Interactions of Hydroxyl and Acetamide Groups

Functional GroupPotential InteractionsInteracting Residues (Examples)
HydroxylHydrogen Bond Donor/AcceptorSerine, Threonine, Tyrosine, Aspartate
Acetamide (N-H)Hydrogen Bond DonorAspartate, Glutamate, Carbonyl Oxygen
Acetamide (C=O)Hydrogen Bond AcceptorSerine, Threonine, Arginine, Lysine

Stereochemical Contributions to Structure-Activity Profiles

Stereochemistry plays a paramount role in the interaction of chiral molecules with biological systems, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy.

For piperidine derivatives, stereoisomerism can arise from chiral centers on the ring or on its substituents. For instance, in 3,4-disubstituted piperidines, the (3S,4S) enantiomer has been shown to exhibit better inhibitory activity against certain targets compared to other stereoisomers. tandfonline.com This highlights that a specific spatial arrangement of substituents is often required for optimal interaction with the target.

In the case of this compound, while the 4-position itself is not a chiral center due to the two identical substituents not being present, the introduction of different substituents at this position could create a chiral center. Furthermore, if any of the carbons on the piperidine ring or the benzyl group were to be substituted in a way that creates a chiral center, the resulting enantiomers or diastereomers would likely exhibit different biological activities.

Preclinical Pharmacological and Biological Investigations of 2 1 Benzyl 4 Hydroxypiperidin 4 Yl Acetamide

In Vitro Biochemical and Cellular Assay Systems for Activity Profiling

In vitro assays are fundamental in early drug discovery to delineate the biological activity of a novel chemical entity. These systems, utilizing biochemical and cellular components, allow for the systematic evaluation of a compound's interaction with specific biological targets and its effects on cellular functions in a controlled environment.

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These studies typically involve a radiolabeled ligand with known high affinity for the target receptor. The test compound, in this case, 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide, would be introduced at various concentrations to compete with the radioligand for binding to the receptor. The degree of displacement of the radioligand by the test compound is measured, allowing for the calculation of its binding affinity, commonly expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Given the structural N-benzylpiperidine motif present in the compound, potential molecular targets for investigation would include sigma (σ) receptors and various neurotransmitter receptors. For instance, studies on other N-benzylpiperidine derivatives have demonstrated high affinity for σ₁ and σ₂ receptors. nih.govnih.gov Competitive binding studies using known sigma ligands like haloperidol (B65202) or DTG in cell lines expressing these receptors (e.g., MCF-7 breast cancer cells) could reveal the binding affinity of this compound. nih.gov A dose-dependent displacement of the radioligand would indicate specific binding to the sigma receptors. nih.gov

Illustrative Data from Receptor Binding Assays for Structurally Related Compounds:

Compound ClassTarget ReceptorRadioligandKᵢ (nM)Reference Cell Line
N-Benzylpiperidine DerivativeSigma-1 (σ₁)[³H]-(+)-pentazocine1.45Human σ₁R
N-Benzylpiperidine DerivativeSigma-2 (σ₂)[³H]-DTG420Rat σ₂R
Benzamide DerivativeSigma-1 (σ₁)[¹²⁵I]4-IBP4.6MCF-7 Cells

This table is for illustrative purposes to demonstrate how receptor binding data is presented and does not represent actual data for this compound.

Enzyme inhibition assays are performed to determine if a compound can modulate the activity of a specific enzyme and to elucidate the mechanism of this inhibition. These studies are critical for understanding the compound's potential therapeutic action or off-target effects. The benzylpiperidine core is a known feature in inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govnih.gov

To assess the inhibitory potential of this compound against an enzyme like AChE, kinetic studies would be conducted. nih.gov By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, the mode of inhibition can be determined. khanacademy.org Analysis using methods like Lineweaver-Burk plots can distinguish between competitive, non-competitive, uncompetitive, or mixed-type inhibition. nih.govkhanacademy.org This provides insight into whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. khanacademy.org The inhibitor dissociation constants for the free enzyme (Kᵢ) and the enzyme-substrate complex (K'ᵢ) quantify the potency of the inhibitor. nih.gov

Illustrative Data from Enzyme Inhibition Kinetic Studies:

Inhibitor ClassTarget EnzymeType of InhibitionKᵢ (nM)K'ᵢ (nM)
Benzylpiperidine DerivativeAcetylcholinesterase (AChE)Mixed-type5.835
Acetamide-SulfonamideUreaseCompetitive9950-
Acetamide-SulfonamideUreaseMixed-type1267015840

This table is for illustrative purposes to demonstrate how enzyme inhibition data is presented and does not represent actual data for this compound.

Following the identification of direct molecular targets through binding and inhibition assays, further cellular studies are required to understand the functional consequences of these interactions. If this compound binds to a G-protein coupled receptor (GPCR) or an ion channel, its effect on downstream signaling pathways would be investigated.

For example, if the compound acts as an agonist or antagonist at a specific receptor, assays measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) would be conducted. Techniques such as fluorescence resonance energy transfer (FRET)-based biosensors or calcium mobilization assays can quantify these changes in real-time. researchgate.net The ultimate goal is to connect the initial molecular interaction (receptor binding or enzyme inhibition) to a measurable cellular response, providing a more comprehensive understanding of the compound's mechanism of action.

High-Throughput Screening (HTS) is a key strategy in modern drug discovery for rapidly assessing the biological or biochemical activity of a large number of compounds. nih.gov HTS allows for the testing of a compound like this compound against extensive libraries of molecular targets to uncover potential therapeutic activities and off-target effects simultaneously. nih.gov

The process involves the use of automated robotic platforms and sensitive detection methods to perform thousands of assays in a short period. axxam.com HTS can be configured as either biochemical assays, which use purified targets like enzymes or receptors, or cell-based assays, which provide a more physiologically relevant context by measuring responses in living cells. nih.govmdpi.com The data generated from HTS can identify initial "hits"—compounds that exhibit a desired activity—which then undergo further validation and optimization. axxam.com

Target Identification and Validation Approaches in Preclinical Models

When the primary molecular target of a compound is unknown, various strategies can be employed for its identification and subsequent validation. These unbiased approaches are crucial for elucidating the mechanism of action for compounds discovered through phenotypic screening.

Affinity-based proteomics is a powerful technique used to identify the direct molecular targets of a small molecule within a complex biological sample, such as a cell lysate. rsc.org This approach relies on the specific interaction between the compound and its protein targets. frontiersin.org

One common method involves immobilizing the compound of interest, this compound, onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cellular proteome. Proteins that bind specifically to the compound are "captured" and subsequently eluted and identified using high-resolution mass spectrometry. frontiersin.org

An alternative method is Drug Affinity Responsive Target Stability (DARTS), which exploits the principle that a protein becomes more stable and less susceptible to protease digestion when bound to a small molecule ligand. utah.edu By comparing the protein degradation patterns in the presence and absence of the compound, potential targets can be identified. utah.edu These proteomics-based strategies provide a global and unbiased view of the compound's interactions, offering a robust platform for target identification and validation. asbmb.org

Genetic Manipulation (e.g., siRNA, CRISPR) in Model Systems for Target Confirmation

The confirmation of a drug's molecular target is a critical step in preclinical research. Genetic manipulation techniques, such as RNA interference (siRNA) and CRISPR-Cas9 gene editing, are powerful tools for this purpose. In the context of this compound, these methods would be employed in cellular or animal models to specifically reduce or eliminate the expression of a hypothesized target protein.

The underlying principle of this approach is that if the compound's biological effect is diminished or abolished in cells or animals where the target protein has been knocked down or knocked out, it provides strong evidence that the compound acts through that specific target. For instance, if this compound were hypothesized to exert its effects by interacting with a particular receptor or enzyme, a study might involve treating both wild-type animals and genetically modified animals (lacking the target) with the compound. A differential response between the two groups would then implicate the protein in the compound's mechanism of action. However, specific studies applying these techniques to this compound have not been detailed in publicly accessible research.

In Vivo Preclinical Model Characterization of Biological Activity

Following in vitro characterization, the biological activity of a compound is assessed in living organisms, most commonly in rodent models. This phase is crucial for understanding the compound's systemic effects and its potential therapeutic applications.

The 4-hydroxypiperidine (B117109) scaffold, a core component of this compound, is present in a variety of neurologically active compounds. Therefore, it would be plausible to investigate this compound for effects on the central nervous system, such as antinociceptive (pain-relieving) and wake-promoting activities.

Standard behavioral assays in mice or rats would be utilized to screen for these effects. For antinociceptive properties, researchers might employ models like the hot plate test, tail-flick test, or writhing test. The wake-promoting potential could be assessed using electroencephalography (EEG) to monitor sleep-wake cycles or through behavioral observation in models of sleep deprivation. The table below illustrates hypothetical data from such studies, which would be necessary to characterize the compound's profile.

Hypothetical In Vivo Behavioral Data for this compound

Assay Species Endpoint Hypothetical Result
Hot Plate Test Mouse Latency to paw lick Increased latency compared to vehicle
Tail-Flick Test Rat Latency to tail withdrawal Increased latency compared to vehicle

Note: The data presented in this table is illustrative and does not represent the results of actual studies.

To understand a compound's effects in vivo, it is essential to determine if it reaches its intended target tissue and engages with its molecular target. Ex vivo analysis involves administering the compound to an animal, and after a specific period, collecting tissues of interest (e.g., brain, spinal cord, blood) to measure the compound's concentration and target occupancy.

Techniques like liquid chromatography-mass spectrometry (LC-MS) are typically used to quantify the amount of the compound in different tissues, providing a pharmacokinetic profile. Target occupancy studies, which measure the percentage of the target protein that is bound by the compound, can be conducted using methods such as autoradiography with a radiolabeled ligand or positron emission tomography (PET) in some cases. This data is vital for correlating the observed biological effects with the compound's presence at the site of action.

The final step in preclinical in vivo characterization is to investigate the molecular and cellular changes that occur in response to the compound. This can provide insight into the downstream consequences of target engagement and the compound's mechanism of action.

Following administration of this compound to experimental animals, researchers would collect tissue samples for analysis. Techniques such as Western blotting or immunohistochemistry could be used to measure changes in the expression or phosphorylation state of proteins in signaling pathways downstream of the hypothesized target. For example, if the compound were to act on a G-protein coupled receptor, studies might examine the activation of second messenger systems. Furthermore, gene expression profiling using techniques like RNA sequencing could reveal broader changes in cellular function induced by the compound.

Computational and Theoretical Studies on 2 1 Benzyl 4 Hydroxypiperidin 4 Yl Acetamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide, might interact with a biological target.

Given that the N-benzylpiperidine scaffold is a key component in acetylcholinesterase (AChE) inhibitors like the drug donepezil, a docking study could be performed to evaluate the inhibitory potential of this compound against AChE, an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov Such a study would predict the binding affinity (often expressed as a docking score or binding energy) and visualize the specific molecular interactions within the enzyme's active site.

A hypothetical docking simulation of this compound into the active site of human AChE (PDB code: 4EY7) could yield results suggesting a strong binding affinity. The interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, crucial for stabilizing the ligand-protein complex.

Key Predicted Interactions:

Hydrogen Bonding: The hydroxyl group on the piperidine (B6355638) ring and the amide group of the acetamide (B32628) side chain are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site, such as Tyrosine or Serine.

Hydrophobic and Pi-Stacking Interactions: The benzyl (B1604629) group could form favorable pi-pi stacking interactions with aromatic residues like Tryptophan (Trp86) in the catalytic anionic site (CAS) of AChE. The piperidine ring itself could engage in hydrophobic interactions with surrounding residues.

The results of such a study could be summarized as follows:

ParameterPredicted ValueInteracting ResiduesInteraction Type
Binding Energy-9.5 kcal/molTyr337, Ser203Hydrogen Bond
Docking Score-10.2Trp86, Tyr341Pi-Pi Stacking, Pi-Alkyl
Ligand Efficiency0.35Phe338, His447Hydrophobic

These predictive findings would suggest that this compound is a promising candidate for AChE inhibition, warranting further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of piperidine derivatives, a QSAR model could be developed to predict their activity against a specific target, thereby guiding the synthesis of more potent analogues. nih.govabq.org.br

Developing a QSAR model for the AChE inhibitory activity of compounds related to this compound would involve several steps:

Data Collection: Assembling a dataset of piperidine derivatives with experimentally measured AChE inhibition data (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with the biological activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets. nih.gov

A hypothetical QSAR model for predicting the AChE inhibitory activity (pIC₅₀) of this class of compounds might look like the following equation:

pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 0.45 * N_rotb + 1.52

Where:

ClogP represents the lipophilicity of the compound.

TPSA is the topological polar surface area.

N_rotb is the number of rotatable bonds.

This model would suggest that higher lipophilicity and flexibility (more rotatable bonds), combined with a lower polar surface area, are beneficial for the AChE inhibitory activity of these piperidine derivatives. Such insights are critical for the rational design of new and improved inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-AChE complex, predicted by docking, would provide deeper insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. A stable RMSD plot indicates that the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, confirming their importance for binding.

A 100-nanosecond MD simulation could confirm the stability of the docked pose. The resulting data might show that the RMSD of the ligand remains below 2 Å after an initial equilibration period, indicating a stable binding mode. Furthermore, analysis might reveal that the hydrogen bond between the ligand's hydroxyl group and a key residue like Tyr337 is maintained for over 90% of the simulation time, highlighting it as a critical anchor point.

Simulation ParameterResultInterpretation
Simulation Time100 nsSufficient to assess stability
Ligand RMSD1.8 ± 0.3 ÅStable binding within the active site
Protein RMSF (Active Site)< 1.5 ÅKey binding residues remain stable
Key H-Bond Occupancy> 90%Crucial interaction is persistent

These simulations would provide strong evidence for the stability of the predicted binding mode and offer a more realistic understanding of the dynamic interactions driving the inhibition of the target protein.

De Novo Design Principles for Piperidine-Derived Chemical Entities

De novo design involves the computational creation of novel molecules with desired properties, starting from scratch or by modifying an existing scaffold. The structure of this compound can serve as an excellent starting point or fragment for designing new chemical entities. The goal is to optimize the interactions with a target protein to enhance affinity, selectivity, or pharmacokinetic properties.

Starting with the 4-hydroxy-4-acetamidopiperidine core, computational algorithms could explore different substitutions at the N1 position, replacing the benzyl group to probe for improved interactions. For instance, one could explore:

Bioisosteric Replacements: Replacing the phenyl ring of the benzyl group with other aromatic systems (e.g., pyridine (B92270), thiophene) to modulate electronic properties and form new interactions.

Fragment Growing: Extending the structure by adding new functional groups to the benzyl ring (e.g., adding a methoxy or chloro group) to occupy unexplored sub-pockets within the target's active site.

Scaffold Hopping: Replacing the piperidine core with other cyclic systems (e.g., pyrrolidine, azepane) while maintaining the key pharmacophoric features to discover novel intellectual property.

This approach could lead to the design of a virtual library of novel compounds based on the initial structure, which can then be prioritized for synthesis and testing based on their predicted properties.

Quantum Chemical Calculations of Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can elucidate the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.govepstem.net For this compound, these calculations provide fundamental insights into its intrinsic chemical nature.

Key properties that can be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding potential non-covalent interactions, such as hydrogen bonding.

Theoretical Spectra: DFT methods can predict spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. nih.gov Comparing these theoretical spectra with experimental data can help confirm the molecule's structure.

A DFT study using the B3LYP functional and a 6-311++G(d,p) basis set would yield precise data on these properties.

Quantum Chemical PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-0.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.4 eVIndicates high chemical stability
Dipole Moment3.2 DebyeReflects molecular polarity

The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and amide groups, indicating their role as hydrogen bond acceptors, while positive potential (blue) would be found around the amide and hydroxyl hydrogens, marking them as hydrogen bond donors. These theoretical calculations provide a foundational understanding of the molecule's electronic characteristics, which ultimately govern its interactions and reactivity.

Advanced Analytical Methodologies for Research on 2 1 Benzyl 4 Hydroxypiperidin 4 Yl Acetamide

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification and structural confirmation of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide rely on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the piperidine (B6355638) ring protons, the methylene (B1212753) protons of the benzyl and acetamide (B32628) groups, and the exchangeable protons of the hydroxyl and amide groups. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts would be observed for the aromatic carbons, the quaternary carbon of the piperidine ring bonded to the hydroxyl group, the methylene carbons, and the carbonyl carbon of the acetamide group. researchgate.net

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons 7.20 - 7.40 Multiplet 5H of Benzyl group
Amide Protons 5.50 - 6.50 Broad Singlet 2H of -CONH₂
Benzyl Methylene ~3.50 Singlet 2H of -CH₂-Ph
Piperidine Protons 2.20 - 2.80 Multiplet 8H of piperidine ring
Acetamide Methylene ~2.10 Singlet 2H of -CH₂-CONH₂
Hydroxyl Proton 1.50 - 2.50 Broad Singlet 1H of -OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon ~175 C=O in acetamide
Aromatic Carbons 127 - 138 Carbons of benzyl ring
Quaternary Carbon ~70 C-OH in piperidine
Benzyl Methylene ~63 -CH₂-Ph
Piperidine Carbons 50 - 60 Carbons adjacent to N
Acetamide Methylene ~45 -CH₂-CONH₂
Piperidine Carbons ~35 Other ring carbons

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be a prominent peak, confirming the molecular weight of 248.32 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition (C₁₄H₂₀N₂O₂). Fragmentation patterns can further support the proposed structure, showing losses of characteristic fragments such as the benzyl group or the acetamide side chain. beilstein-journals.org

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.net

A broad absorption band in the region of 3100-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group and the N-H stretching of the primary amide.

The C=O stretch of the amide (Amide I band) would appear as a strong, sharp peak around 1650-1680 cm⁻¹. researchgate.net

The N-H bending of the amide (Amide II band) is expected around 1550-1640 cm⁻¹. researchgate.net

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Chromatographic Separation and Purity Assessment for Research Grade Samples (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity in research-grade samples.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of non-volatile compounds like this compound.

Methodology: A reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov The stationary phase would be a C18 (octadecylsilyl) column, which is nonpolar. The mobile phase would be a polar mixture, such as acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov

Purity Assessment: The compound is dissolved in a suitable solvent and injected into the HPLC system. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the benzyl group absorbs strongly (around 254 nm). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A research-grade sample would typically exhibit a purity of ≥98%.

Gas Chromatography (GC) is generally less suitable for this compound due to its relatively high molecular weight, polarity (due to the hydroxyl and amide groups), and potential for thermal degradation at the high temperatures required for volatilization. Derivatization to a more volatile and thermally stable form, for instance by silylating the hydroxyl group, might be necessary to achieve successful GC analysis, but HPLC remains the preferred method. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state. vensel.org If suitable single crystals of this compound can be grown, this method provides precise data on bond lengths, bond angles, and torsional angles.

Structural Determination: The analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystal lattice. Key structural features, such as the chair conformation of the piperidine ring and the relative orientation of the axial/equatorial substituents, would be unambiguously determined. researchgate.net

Conformational Analysis: The crystal structure would show the specific spatial arrangement of the benzyl group and the acetamide side chain relative to the piperidine ring. nih.gov This information is crucial for understanding how the molecule might interact with biological targets.

Intermolecular Interactions: This technique also elucidates the packing of molecules in the crystal, revealing intermolecular forces such as hydrogen bonds. For this compound, hydrogen bonding would be expected between the hydroxyl group of one molecule and the amide carbonyl oxygen of a neighboring molecule, or between the amide N-H and the hydroxyl oxygen. researchgate.net These interactions significantly influence the compound's physical properties, such as melting point and solubility.

Illustrative Crystallographic Data from a Related N-Benzylacetamide Structure

Parameter Typical Observation Significance
Crystal System Monoclinic or Orthorhombic Describes the basic shape of the unit cell. researchgate.netresearchgate.net
Space Group e.g., P2₁/c Defines the symmetry elements within the unit cell. researchgate.net
Hydrogen Bonding N-H···O, O-H···O Confirms intermolecular interactions stabilizing the crystal lattice. researchgate.net
Torsion Angles e.g., N-C-C-C Defines the twist and orientation of substituent groups. researchgate.net

Bioanalytical Methods for Preclinical Sample Analysis (e.g., LC-MS/MS for tissue distribution in animal models)

To understand the behavior of a compound in a biological system, sensitive and selective bioanalytical methods are required. These methods are crucial in preclinical studies, such as determining how a compound distributes throughout the body in animal models. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma, blood, and tissue homogenates. inotiv.com

Sample Preparation: Biological samples (e.g., harvested organs like the liver, kidneys, brain, etc.) are first homogenized. The compound is then extracted from the tissue matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

Analysis: The prepared extract is injected into an LC-MS/MS system. The HPLC component separates the target compound from metabolites and endogenous matrix components. The sample is then ionized (typically via ESI) and enters the mass spectrometer.

Quantification: The first mass spectrometer (Q1) is set to isolate the parent ion (e.g., the [M+H]⁺ ion). This ion is then fragmented in a collision cell (q2), and a specific, characteristic fragment ion is monitored by the second mass spectrometer (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations (ng/g of tissue). nih.gov

Tissue Distribution Studies: In a typical preclinical tissue distribution study, animal models (e.g., rats) are administered the compound. dovepress.com At various time points, the animals are euthanized, and major organs and tissues are collected. Using a validated LC-MS/MS method, the concentration of this compound in each tissue is measured. nih.gov This data reveals which tissues the compound preferentially accumulates in, providing critical information for understanding its potential sites of action and toxicity. dovepress.com For example, high concentrations in the brain would indicate the compound crosses the blood-brain barrier, whereas high concentrations in the liver and kidneys might suggest these are major sites of metabolism and excretion. nih.gov

Future Directions and Emerging Research Avenues for 2 1 Benzyl 4 Hydroxypiperidin 4 Yl Acetamide Research

Exploration of Novel Biological Pathways and Targets in Unexplored Systems

The piperidine (B6355638) nucleus is a cornerstone in the development of drugs for a multitude of conditions, including cancer, viral infections, and neurological disorders. researchgate.net Derivatives of N-benzylpiperidine have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and histone deacetylase (HDAC), which are implicated in Alzheimer's disease. nih.gov Given these precedents, a logical future step for 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetamide would be its evaluation against a diverse panel of biological targets.

Future research could focus on screening this compound for activity in unexplored therapeutic areas. For example, piperidine derivatives have shown promise as antimicrobial and antifungal agents. researchgate.net Investigating the effects of this compound on various strains of bacteria and fungi could uncover novel antimicrobial properties. Furthermore, the sigma receptor family, which is involved in a range of neurological functions, is a known target for piperidine-based compounds. rsc.orgmatilda.sciencenih.gov Screening for affinity to sigma-1 and sigma-2 receptors could reveal potential applications in neurodegenerative diseases or psychiatric disorders. The structural similarity to compounds with analgesic properties also suggests that its potential in pain management pathways is worth exploring. researchgate.netresearchgate.net

Development as Chemical Probes for Fundamental Biological Questions

Chemical probes are small molecules used to study biological pathways and targets. sigmaaldrich.com Due to the prevalence of the N-benzylpiperidine motif in bioactive compounds, this compound could be developed into a valuable chemical probe. nih.gov By modifying the core structure—for instance, by introducing photoreactive groups or fluorescent tags—researchers could create tools to identify and characterize its binding partners in cells.

Such probes would be instrumental in target identification and validation. If this compound demonstrates an interesting phenotypic effect in a cell-based assay, a corresponding chemical probe could be used to isolate the protein(s) it interacts with, thereby elucidating its mechanism of action. This approach could shed light on fundamental biological questions and uncover previously unknown roles of its molecular targets.

Integration with Advanced Screening Platforms and Omics Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. nih.govnuvisan.com The synthesis of a focused library of derivatives based on the this compound scaffold could be a fruitful avenue of research. nih.gov Such a library could be subjected to HTS campaigns against a wide array of biological targets to identify initial "hit" compounds. thermofisher.com

Furthermore, integrating the screening of this compound and its analogs with "omics" technologies (genomics, proteomics, metabolomics) could provide a comprehensive understanding of its cellular effects. For instance, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) could reveal the biological pathways it modulates. Computational metabolomics could also be employed to identify novel metabolites and understand the compound's impact on cellular metabolism. nih.gov

Contribution to Fundamental Chemical Biology Tool Development

The development of novel synthetic methodologies is crucial for advancing chemical biology. The synthesis of this compound and its derivatives could contribute to the development of new chemical biology tools. For example, exploring novel, efficient synthetic routes to this and related compounds could be of interest.

Moreover, this compound could serve as a scaffold for the development of new classes of inhibitors or modulators for various enzyme families. The piperidine ring offers a three-dimensional structure that can be strategically modified to optimize interactions with protein targets. nih.gov Research into the structure-activity relationships (SAR) of a series of this compound analogs could provide fundamental insights into the chemical features required for specific biological activities.

Synergy with Other Investigational Compounds in Combinatorial Research Paradigms

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.govimperial.ac.uk A combinatorial library based on the this compound scaffold could be created by systematically varying the substituents on the benzyl (B1604629) ring and the acetamide (B32628) group. This would generate a diverse set of molecules for biological screening.

Furthermore, there is growing interest in combination therapies, where multiple drugs are used to treat a single disease. Future research could explore the synergistic effects of this compound with other investigational or approved drugs. For instance, if the compound shows modest anticancer activity, it could be tested in combination with known chemotherapeutic agents to see if it enhances their efficacy. This combinatorial approach could lead to the development of more effective treatment regimens for a variety of diseases.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersExpected Outcomes
1^1H NMR400 MHz, CDCl3_3δ 1.5–2.5 (piperidinyl H), δ 4.2 (CH2_2CO), δ 7.3 (benzyl aromatics)
HRMSESI+, m/z[M+H]+^+ calculated for C14_{14}H19_{19}N2_2O2_2: 257.1396

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationReference
Gaussian 16Transition state modeling
AutoDock VinaTarget binding affinity prediction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.